molecular formula C12H11ClN4O2 B10754690 Ethyl 3-[5-(3-chlorophenyl)tetrazol-2-yl]prop-2-enoate

Ethyl 3-[5-(3-chlorophenyl)tetrazol-2-yl]prop-2-enoate

Cat. No.: B10754690
M. Wt: 278.69 g/mol
InChI Key: AICKZRPQDLFSPA-UHFFFAOYSA-N
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Description

Ethyl 3-[5-(3-chlorophenyl)tetrazol-2-yl]prop-2-enoate is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a chlorophenyl group attached to the tetrazole ring, which is further connected to an ethyl ester group through a propenoate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[5-(3-chlorophenyl)tetrazol-2-yl]prop-2-enoate typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, 3-chlorobenzonitrile can react with sodium azide in the presence of a catalyst such as zinc chloride to form 5-(3-chlorophenyl)tetrazole.

    Esterification: The tetrazole derivative can then be esterified with ethyl acrylate under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[5-(3-chlorophenyl)tetrazol-2-yl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced tetrazole derivatives.

    Substitution: Formation of substituted tetrazole derivatives with various functional groups.

Scientific Research Applications

Ethyl 3-[5-(3-chlorophenyl)tetrazol-2-yl]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-[5-(3-chlorophenyl)tetrazol-2-yl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The chlorophenyl group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-[5-(4-chlorophenyl)tetrazol-2-yl]prop-2-enoate: Similar structure but with a different position of the chlorine atom.

    Methyl 3-[5-(3-chlorophenyl)tetrazol-2-yl]prop-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to its specific structural features, which may confer distinct chemical and biological properties. The position of the chlorine atom and the presence of the ethyl ester group can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H11ClN4O2

Molecular Weight

278.69 g/mol

IUPAC Name

ethyl 3-[5-(3-chlorophenyl)tetrazol-2-yl]prop-2-enoate

InChI

InChI=1S/C12H11ClN4O2/c1-2-19-11(18)6-7-17-15-12(14-16-17)9-4-3-5-10(13)8-9/h3-8H,2H2,1H3

InChI Key

AICKZRPQDLFSPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CN1N=C(N=N1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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